RAD51 inhibitor B02
Overview
Description
B02 is a compound identified as a high-specificity inhibitor of the RAD51 recombinase, a key protein involved in homologous recombination, which is a critical DNA repair pathway. B02 specifically inhibits human RAD51, preventing it from binding to both single-stranded and double-stranded DNA, thereby sensitizing cells to DNA-damaging agents such as cisplatin and mitomycin C .
Mechanism of Action
Target of Action
The primary target of the RAD51 inhibitor B02 is the RAD51 recombinase , a key protein in the homologous recombination (HR) pathway . RAD51 plays a central role in DNA damage repair, particularly in the repair of DNA double-strand breaks (DSBs), which are the most toxic DNA lesions .
Mode of Action
B02 directly interacts with RAD51 and inhibits its function . It specifically inhibits human RAD51 with an IC50 value of 27.4 µM . B02 disrupts RAD51’s binding to DNA and the subsequent formation of nucleoprotein filaments . This halts the HR repair events in cells .
Biochemical Pathways
The inhibition of RAD51 by B02 affects the HR pathway, which is essential for the repair of DSBs . After DSB formation, the DNA ends are resected and coated by the single-stranded DNA (ssDNA)-binding heterotrimer replication protein A (RPA). Subsequently, RPA is displaced by RAD51, which forms a nucleoprotein filament of RAD51 protomers around the ssDNA end . B02 disrupts this process, thereby inhibiting the HR pathway .
Result of Action
The inhibition of RAD51 by B02 leads to the halting of HR repair events in cells . This can result in increased sensitivity of cells to DNA-damaging agents . For example, B02 has been shown to favor apoptosis in multiple myeloma cells and is crucial for sensitizing them to doxorubicin .
Action Environment
The action of B02 can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the efficacy of B02, as it increases the reliance of cells on the HR pathway for DNA repair . .
Biochemical Analysis
Biochemical Properties
RAD51 inhibitor B02 interacts with the RAD51 protein, a key homologous recombination protein that promotes the search for homology and DNA strand exchange between homologous DNA molecules . The inhibitor B02 efficiently and specifically inhibits the DNA strand exchange activity of RAD51 .
Cellular Effects
This compound has been shown to potentiate the anti-cancer effect of chemotherapeutic agents including doxorubicin, etoposide, topotecan, and cisplatin . It has a significant effect on cancer cells, enhancing the therapeutic effect of cisplatin on tumor cells in vivo .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the DNA strand exchange activity of RAD51 . This inhibition disrupts the function of RAD51 in the repair of DNA double-strand breaks, thereby potentiating the effects of chemotherapeutic agents .
Temporal Effects in Laboratory Settings
It has been shown to significantly enhance the therapeutic effect of cisplatin on tumor cells in vivo .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to significantly enhance the therapeutic effect of cisplatin on tumor cells in mouse xenografts .
Metabolic Pathways
Given its role in inhibiting the function of RAD51, it is likely to impact the homologous recombination pathway .
Subcellular Localization
Given its role in inhibiting the function of RAD51, it is likely to be localized to the nucleus where RAD51 normally functions .
Preparation Methods
The preparation of B02 involves a medicinal chemistry approach aimed at improving its potency. The synthetic route includes the development of B02 analogs, such as B02-isomer, which exhibit higher efficiency in inhibiting homologous recombination in human cells . The preparation methods typically involve surface plasmon resonance to identify compounds that bind RAD51 with higher affinity .
Chemical Reactions Analysis
B02 undergoes several types of chemical reactions, primarily focusing on its interaction with RAD51. The compound inhibits RAD51 by preventing its binding to DNA, which disrupts the formation of nucleoprotein filaments essential for homologous recombination . Common reagents used in these reactions include DNA-damaging agents like cisplatin and mitomycin C, which enhance the sensitivity of cancer cells to B02 . The major products formed from these reactions are the inhibited RAD51-DNA complexes, leading to increased DNA damage and cell death in cancer cells .
Scientific Research Applications
B02 has significant scientific research applications, particularly in the field of cancer therapy. It is used to sensitize cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapeutic drugs . B02 has been shown to increase the sensitivity of triple-negative breast cancer cells to the PARP inhibitor olaparib . Additionally, B02 exhibits antiviral activity against SARS-CoV-2 and shows synergy with remdesivir, highlighting its potential for combination therapy in treating COVID-19 .
Comparison with Similar Compounds
B02 is unique in its high specificity for human RAD51, distinguishing it from other RAD51 inhibitors that may also inhibit the bacterial homolog RecA . Similar compounds include A03 and A10, which inhibit both RAD51 and RecA, but not the structurally unrelated RAD54 protein . The uniqueness of B02 lies in its selective inhibition of RAD51, making it a valuable tool in cancer therapy and antiviral research .
Properties
IUPAC Name |
3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKDQXSPTHHANP-OUKQBFOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290541-46-6 | |
Record name | ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.